Acid-PEG9-NHS ester is classified as an amine-reactive crosslinker. It is derived from the reaction of NHS with a carboxylic acid functional group, which is then linked to a PEG chain. This compound is primarily sourced from chemical suppliers specializing in bioconjugation reagents and is utilized extensively in biochemical research and pharmaceutical applications.
The synthesis of Acid-PEG9-NHS ester typically involves the following steps:
The efficiency of the reaction can be influenced by factors such as pH, temperature, and concentration of reactants .
Acid-PEG9-NHS ester has a specific molecular structure characterized by:
The presence of the PEG spacer contributes to the hydrophilicity and flexibility of the molecule, enhancing its interaction with biological systems.
Acid-PEG9-NHS ester primarily reacts with primary amines under physiological conditions (pH 7.2 to 9). The reaction mechanism involves:
The mechanism by which Acid-PEG9-NHS ester modifies proteins involves several key steps:
This process allows for precise modification of biomolecules without significantly altering their biological activity .
Acid-PEG9-NHS ester exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in biochemistry and molecular biology .
Acid-PEG9-NHS ester has a wide range of applications in scientific research:
Acid-PEG9-NHS ester (CAS 1895916-27-4) is a heterobifunctional polyethylene glycol (PEG) linker with the molecular formula C₂₆H₄₅NO₁₅ and a molecular weight of 611.63 g/mol [1] [9]. Its structure features a hydrophilic PEG spacer composed of nine ethylene oxide units (–(CH₂CH₂O)₉–), flanked by two distinct functional groups:
This architecture confers water solubility and reduces steric hindrance during bioconjugation. The PEG spacer’s length (∼9 ethylene oxide units) balances molecular flexibility with efficient separation between conjugated moieties [3] [9].
Table 1: Comparative Structural Features of PEG9-Based Linkers
Compound Name | CAS Number | Reactive Groups | PEG Units | Molecular Weight |
---|---|---|---|---|
Acid-PEG9-NHS ester | 1895916-27-4 | NHS ester + Carboxylic acid | 9 | 611.63 g/mol |
Bis-PEG9-NHS ester | 1008402-79-6 | Two NHS esters | 9 | 708.71 g/mol |
m-PEG9-NHS ester | 1316189-13-5 | Single NHS ester | 9 | Not reported |
Table 2: Key Molecular Properties of Acid-PEG9-NHS Ester
Property | Value |
---|---|
Empirical Formula | C₂₆H₄₅NO₁₅ |
Exact Mass | 611.63 g/mol |
Predicted Boiling Point | 685.1 ± 65.0 °C |
Predicted pKa | 4.28 ± 0.10 |
Storage Conditions | –20°C (long-term) |
PEG-based linkers emerged in the 1970s to address challenges in protein modification, where early reagents often induced aggregation or loss of bioactivity. Initial PEG derivatives (e.g., mPEG-OH) provided stealth properties but lacked controlled bifunctionality. The introduction of NHS-activated PEGs in the 1990s enabled efficient amine coupling, while heterobifunctional PEGs (e.g., HOOC-PEG-NHS) later allowed sequential, orthogonal conjugations [3].
Acid-PEG9-NHS ester represents an advancement in this evolution, combining:
This linker bridges diverse biomolecular engineering applications:
Table 3: Research Applications of Acid-PEG9-NHS Ester
Application | Function | Advantage |
---|---|---|
PROTAC Platforms | Connects E3 ligase binder to target ligand | Optimal spacer length for proteasome recruitment |
ADC Development | Stable conjugation of antibodies to payloads | Prevents aggregation; maintains antibody affinity |
Diagnostic Probes | Links fluorophores to antibodies/peptides | Reduces nonspecific binding |
Peptide Therapeutics | Enhances pharmacokinetics of conjugates | Prolongs circulation half-life |
The reagent’s versatility supports innovations in oncology, targeted therapy, and diagnostic imaging, underscoring its role as a cornerstone in bioconjugation chemistry [2] [3] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7